Phenyl a-D-thiomannopyranoside
Overview
Description
Phenyl α-D-thiomannopyranoside is a thioglycoside derivative of mannose, a type of sugar molecule It is characterized by the presence of a sulfur atom replacing the oxygen atom in the glycosidic bond, linking the phenyl group to the mannose ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl α-D-thiomannopyranoside can be synthesized through the methylation and glycosylation of phenyl α-D-mannopyranoside . The process typically involves the use of thiol reagents and catalysts to facilitate the formation of the thioglycosidic bond. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of phenyl α-D-thiomannopyranoside on a larger scale would likely involve similar principles as laboratory synthesis, with optimizations for scalability, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Phenyl α-D-thiomannopyranoside undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioglycosidic bond can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the phenyl group or other functional groups within the molecule.
Substitution: The phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the phenyl ring.
Scientific Research Applications
Phenyl α-D-thiomannopyranoside has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying thioglycosidic bond formation and cleavage.
Biology: The compound is studied for its interactions with biological molecules, including enzymes and receptors, due to its structural similarity to natural sugars.
Industry: Its unique properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism by which phenyl α-D-thiomannopyranoside exerts its effects involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like DNA gyrase, preventing the enzyme from performing its function. This inhibition can disrupt bacterial DNA replication, showcasing its potential as an antibacterial agent.
Comparison with Similar Compounds
Phenyl α-D-thiomannopyranoside can be compared with other thioglycosides and mannopyranosides:
4-Methylumbelliferyl α-D-mannopyranoside: Similar in structure but contains a methylumbelliferyl group instead of a phenyl group.
4-Nitrophenyl α-D-mannopyranoside: Contains a nitrophenyl group, which can affect its reactivity and applications.
Allyl α-D-mannopyranoside:
Phenyl α-D-thiomannopyranoside’s uniqueness lies in its sulfur-containing glycosidic bond, which imparts distinct chemical and biological properties compared to its oxygen-containing counterparts.
Properties
IUPAC Name |
(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4,5-triol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5S/c13-6-8-9(14)10(15)11(16)12(17-8)18-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9-,10+,11+,12+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLYAISOYPJBLU-GCHJQGSQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446184 | |
Record name | Phenyl a-D-thiomannopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77481-62-0 | |
Record name | Phenyl a-D-thiomannopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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